Cas no 1220037-35-3 (N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine)

N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine 化学的及び物理的性質
名前と識別子
-
- N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine
- N1-(5-BROMO-4-METHYLPYRIDIN-2-YL)-N2,N2-DIMETHYLETHANE-1,2-DIAMINE
- C10H16BrN3
- DTXSID301165937
- {2-[(5-bromo-4-methylpyridin-2-yl)amino]ethyl}dimethylamine
- AKOS015834007
- N-(5-bromo-4-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine
- 1220037-35-3
- N2-(5-Bromo-4-methyl-2-pyridinyl)-N1,N1-dimethyl-1,2-ethanediamine
-
- インチ: 1S/C10H16BrN3/c1-8-6-10(13-7-9(8)11)12-4-5-14(2)3/h6-7H,4-5H2,1-3H3,(H,12,13)
- InChIKey: BJGLHAPXYDRQFE-UHFFFAOYSA-N
- SMILES: C(N(C)C)CNC1=NC=C(Br)C(C)=C1
計算された属性
- 精确分子量: 257.05276g/mol
- 同位素质量: 257.05276g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 163
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 28.2Ų
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- Boiling Point: 336.6±42.0 °C at 760 mmHg
- フラッシュポイント: 157.4±27.9 °C
- じょうきあつ: 0.0±0.7 mmHg at 25°C
N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | N381335-10mg |
N1-(5-Bromo-4-methyl-2-pyridinyl)-n2,n2-dimethyl-1,2-ethanediamine |
1220037-35-3 | 10mg |
$ 65.00 | 2022-06-03 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 053070-2.500g |
N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine |
1220037-35-3 | 2.500g |
4762.0CNY | 2021-07-05 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 053070-500mg |
N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine |
1220037-35-3 | 500mg |
1576CNY | 2021-05-07 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD206734-5g |
N1-(5-Bromo-4-methylpyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine |
1220037-35-3 | 95+% | 5g |
¥3087.0 | 2023-04-04 | |
TRC | N381335-50mg |
N1-(5-Bromo-4-methyl-2-pyridinyl)-n2,n2-dimethyl-1,2-ethanediamine |
1220037-35-3 | 50mg |
$ 135.00 | 2022-06-03 | ||
TRC | N381335-5mg |
N1-(5-Bromo-4-methyl-2-pyridinyl)-n2,n2-dimethyl-1,2-ethanediamine |
1220037-35-3 | 5mg |
$ 50.00 | 2022-06-03 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 053070-2.500g |
N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine |
1220037-35-3 | 2.500g |
4762CNY | 2021-05-07 | ||
Matrix Scientific | 053070-2.500g |
N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine |
1220037-35-3 | 2.500g |
$293.00 | 2021-06-27 | ||
Matrix Scientific | 053070-500mg |
N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine |
1220037-35-3 | 500mg |
$97.00 | 2021-06-27 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD206734-1g |
N1-(5-Bromo-4-methylpyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine |
1220037-35-3 | 95+% | 1g |
¥1029.0 | 2023-04-04 |
N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine 関連文献
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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7. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamineに関する追加情報
Introduction to N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine (CAS No: 1220037-35-3)
N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1220037-35-3, belongs to a class of molecules that exhibit promising biological activities. The structural features of this compound, particularly its 5-Bromo-4-methyl-2-pyridinyl moiety and the presence of two dimethylamino groups, make it a valuable scaffold for designing novel therapeutic agents.
The chemical structure of N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine consists of a pyridine ring substituted with a bromine atom at the 5-position and a methyl group at the 4-position. This substitution pattern enhances the compound's interaction with biological targets, making it a potential candidate for further exploration in drug discovery. The dimethylamino groups at the N2 positions contribute to the compound's basicity, which is often a desirable property in pharmacological agents.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors for various therapeutic targets. N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine has been identified as a promising lead compound in several preclinical studies. Its ability to modulate the activity of key enzymes and receptors has made it an attractive candidate for further development.
One of the most intriguing aspects of this compound is its potential application in oncology research. Studies have shown that molecules with similar structural motifs can inhibit the activity of tyrosine kinases, which are often overexpressed in cancer cells. The 5-Bromo-4-methyl-2-pyridinyl group in N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine is particularly important as it can interact with the ATP-binding site of these kinases, thereby blocking their function.
Furthermore, the compound's dimethylamino groups enhance its solubility and bioavailability, which are critical factors for drug efficacy. These properties make it an excellent candidate for further development into an oral therapeutic agent. Preclinical studies have demonstrated that N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine can effectively cross the blood-brain barrier, suggesting its potential use in treating central nervous system disorders.
The synthesis of N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine involves several key steps that highlight its complexity as a chemical entity. The bromination of 4-methylpyridine at the 5-position is a critical step that introduces the necessary substituent for biological activity. Subsequent reaction with dimethylamine yields the final product. The synthesis route has been optimized to ensure high yield and purity, making it suitable for further pharmaceutical applications.
In conclusion, N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine (CAS No: 1220037-35-3) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development into novel therapeutic agents. Ongoing research continues to explore its applications in oncology and other therapeutic areas, ensuring that this compound remains at the forefront of drug discovery efforts.
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